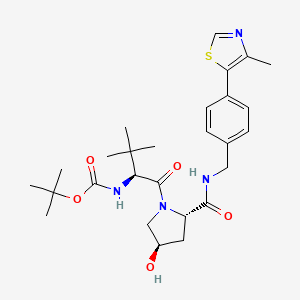

(S,R,S)-AHPC-Boc

Übersicht

Beschreibung

VH032-Boc is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is often utilized in proteolysis targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system. VH032-Boc is a modified version of VH032, where the Boc (tert-butoxycarbonyl) group is used to protect the amine functionality during synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of VH032-Boc involves several key steps:

C–H Arylation of 4-Methylthiazole: This step is crucial for the formation of the core structure.

Protection of Benzylic Amine: The benzylic amine is protected using N-Boc-L-4-hydroxyproline to enhance step economy.

Amine Deprotection and Amidation: These steps involve the removal of the Boc protecting group and subsequent amidation to form the final product.

Industrial Production Methods: Industrial production of VH032-Boc typically follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. For instance, researchers have reported the preparation of VH032 in multigram quantities with yields of 56% and 61% for different analogs .

Analyse Chemischer Reaktionen

Arten von Reaktionen: VH032-Boc durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Substitution einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Produkte ergeben kann.

Wissenschaftliche Forschungsanwendungen

(S,R,S)-AHPC-Boc is a chemical compound with applications in scientific research, particularly in the realm of targeted protein degradation and drug discovery . It serves as a building block in the synthesis of more complex molecules, such as PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells [1, 5, 2].

Scientific Research Applications

This compound is primarily utilized as a tool for synthesizing molecules involved in targeted protein degradation [1, 2]. Its applications can be further detailed as follows:

- PROTAC Synthesis: this compound is employed in the creation of PROTACs, which are heterobifunctional molecules that bind both an E3 ligase and a target protein [1, 5, 6, 10]. This process leads to the ubiquitination and subsequent degradation of the target protein via the proteasome .

- Targeted Protein Degradation: The compound facilitates the selective removal of disease-causing proteins from cells, offering a novel approach in drug discovery . This method is especially valuable for proteins considered "undruggable" by traditional small-molecule inhibitors .

- Building Block for PROTAC Libraries: this compound can be used in parallel synthesis to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand [1, 5]. This allows for efficient screening to identify optimal candidates for target degradation [1, 2].

Advantages of PROTACs in Targeted Protein Degradation

PROTAC-induced protein degradation offers several advantages over traditional small-molecule inhibitors :

- Targets "Undruggable" Proteins: PROTACs can target proteins that are not amenable to conventional methods .

- Reduces Off-Target Effects: The degradation process does not rely on inhibiting the catalytic activity of the target protein, potentially minimizing off-target effects and the development of resistance mutations .

- Sustained Effect on Protein Levels: PROTACs can have a prolonged impact on protein levels due to molecule recycling, where a single PROTAC molecule can affect a large quantity of the target protein .

Wirkmechanismus

VH032-Boc functions by recruiting the von Hippel-Lindau (VHL) protein, which is a substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins . The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is regulated by VHL .

Vergleich Mit ähnlichen Verbindungen

VH032: The parent compound without the Boc protecting group.

Me-VH032: A chiral benzylic amine analog of VH032.

AHPC-Boc: Another ligand used in PROTAC technology.

Uniqueness: VH032-Boc is unique due to its Boc protecting group, which enhances its stability and step economy during synthesis. This modification allows for more efficient production and application in various research fields .

Biologische Aktivität

(S,R,S)-AHPC-Boc, a compound utilized primarily in the field of targeted protein degradation, exhibits significant biological activity through its role as a ligand for E3 ubiquitin ligases. This article explores the compound's mechanisms, applications, and research findings, providing a comprehensive overview of its biological significance.

Overview of this compound

This compound is a specialized E3 ligase ligand-linker conjugate that integrates the von Hippel-Lindau (VHL) ligand with a polyethylene glycol (PEG) linker. Its design facilitates targeted protein degradation by linking to E3 ligases, which are crucial in the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, this compound enables selective degradation of proteins involved in various cellular processes, including cancer progression.

The primary mechanism through which this compound operates involves its interaction with E3 ligases such as VHL and cereblon (CRBN). By binding to these ligases, the compound facilitates the targeted degradation of specific proteins, including oncoproteins that contribute to tumor growth. This process is particularly valuable in cancer research as it provides a potential therapeutic avenue for inhibiting tumor development.

Key Mechanisms:

- Ubiquitination : The compound acts as a ligand for E3 ligases, promoting the ubiquitination of target proteins.

- Targeted Degradation : Engages with E3 ligases to facilitate selective degradation of specific proteins involved in cellular processes.

- Signal Transduction : Plays a role in regulating cellular signaling pathways, impacting cell cycle regulation and apoptosis.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings. Below are notable findings:

Table 1: Summary of Research Findings

| Study | Findings | Cell Lines Used | Concentration |

|---|---|---|---|

| Study 1 | Demonstrated effective engagement with VHL E3 ligase complex leading to selective degradation of oncoproteins | PC3 (prostate cancer) | 1 μM |

| Study 2 | Induced robust AKT protein degradation and inhibited downstream signaling pathways | MDA-MB-468, PC3 | 0.1 - 3 μM |

| Study 3 | Evaluated as part of PROTACs targeting telomerase reverse transcriptase (TERT), showing significant degradation effects | MCF7 (breast cancer) | 0.1 - 3 μM |

Case Study: Targeting AKT Pathway

In one investigation, compounds incorporating this compound were tested for their ability to degrade AKT proteins in cancer cell lines. The results indicated a concentration-dependent degradation effect, demonstrating its potential utility in cancer therapeutics .

Applications in Cancer Research

This compound is being explored extensively in cancer research due to its ability to selectively degrade proteins that drive tumorigenesis. Its incorporation into PROTAC technology allows researchers to design molecules that can target specific proteins for degradation, thereby offering a novel approach to cancer treatment .

Notable Applications:

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNFPFFOAWITLF-RZUBCFFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.